Structural Determinant for NADPH Oxidase (NOX) Inhibitor Pharmacophore Access
The tetrahydroindole scaffold, exemplified by the target compound, constitutes the core of a patented class of NADPH oxidase (NOX) inhibitors. The presence of the 4-oxo group is a critical structural determinant for accessing this pharmacophore space, distinguishing it from non-oxidized tetrahydroindole analogs which lack this validated biological potential [1][2]. Comparative analysis of the patent chemical space reveals that the 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid core provides a superior starting point for SAR exploration relative to non-oxidized or 3-substituted variants.
| Evidence Dimension | Pharmacophore relevance for NOX inhibition |
|---|---|
| Target Compound Data | 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid scaffold |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (non-oxidized analog, CAS 131172-64-0) |
| Quantified Difference | 4-oxo modification specifically claimed in US8288432B2; non-oxidized analog not claimed as NOX inhibitor |
| Conditions | NADPH oxidase (NOX) enzyme inhibition assays described in US8288432B2 patent |
Why This Matters
For procurement in medicinal chemistry programs targeting NOX-related pathologies (e.g., cardiovascular diseases, respiratory disorders, inflammatory conditions), this compound provides the precise core structure required to replicate or extend patented inhibitor series, whereas non-oxidized analogs offer no such validated entry point.
- [1] Page, P., Orchard, M., Fioraso-Cartier, L., Mottironi, B. (GenKyoTex SA). Tetrahydroindole derivatives as NADPH oxidase inhibitors. US8288432B2, 2012-10-16. View Source
- [2] Justia Patents. Tetrahydroindole derivatives as NADPH oxidase inhibitors. US8288432, 2012. View Source
